3-Hydrazino-6-(4-pyridinyl)-pyridazine
Description
3-Hydrazino-6-(4-pyridinyl)-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a hydrazino group at position 3 and a 4-pyridinyl moiety at position 4. This compound is synthesized via a two-step process: chlorination of 6-(4-pyridinyl)-3-pyridazinol to yield 3-chloro-6-(4-pyridinyl)-pyridazine, followed by reaction with hydrazine to introduce the hydrazino group . Pharmacological evaluations highlight its utility as a cardiotonic agent, enhancing cardiac contractility without significantly affecting heart rate or blood pressure . Its mechanism of action is linked to selective modulation of cyclic nucleotide phosphodiesterase activity, increasing intracellular cAMP levels in myocardial tissue .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.2 g/mol |
IUPAC Name |
(6-pyridin-4-ylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C9H9N5/c10-12-9-2-1-8(13-14-9)7-3-5-11-6-4-7/h1-6H,10H2,(H,12,14) |
InChI Key |
PJUHHAGRESHDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-hydrazino-6-(4-pyridinyl)-pyridazine are distinct from related pyridazine derivatives due to variations in substituent groups and their positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations
Substituent Impact on Activity :
- The 4-pyridinyl group in the target compound is critical for cardiotonic activity, likely due to its electron-withdrawing nature enhancing interaction with cardiac phosphodiesterases . In contrast, imidazol-1-yl substituents (e.g., compound in ) favor antihypertensive effects, possibly through vasodilation pathways.
- Aryl substitutions (e.g., 4’-tolyl in compound 6b ) enhance antimicrobial activity by improving membrane penetration or target binding.
Hydrazino Group Significance: The hydrazino (-NHNH₂) group at position 3 in the target compound facilitates hydrogen bonding with enzymatic targets, a feature absent in chloro or methyl analogs (e.g., compound 8 ). This group may also confer metabolic stability compared to amino or hydroxyl substituents.
Synthetic Feasibility :
- Derivatives with bulky substituents (e.g., 2,6-dimethyl-4-pyridinyl in E-6 ) exhibit lower yields (~40–50%) due to steric hindrance during synthesis. In contrast, simpler analogs like the target compound achieve higher synthetic efficiency .
Theoretical Insights :
- Semiempirical AM1 calculations suggest electron density near pyridazine nitrogens correlates with bioactivity. The 4-pyridinyl group in the target compound optimizes this density for cardiotonic effects, whereas chlorophenyl groups (e.g., compound 10 ) may redirect activity toward antimicrobial targets .
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